Bienvenue dans la boutique en ligne BenchChem!

Valorphin TFAsalt

Analgesia Pain Research Opioid Pharmacology

Valorphin TFAsalt (VV-hemorphin-5, sequence VVYPWTQ) is the only hemorphin with full antiproliferative potency: 83.4% acute nociception reduction vs. baseline in formalin models, surpassing morphine; selective tumor suppression (25–95% in L929, MCF-7) versus only 10–15% in normal cells. Preconditioning for 48 h before vincristine/epirubicin achieves 100% tumor death—a timing-dependent synergy that co-administration cannot replicate. This >98% TFA salt guarantees reproducible chemosensitization, pain, and membrane biophysics research.

Molecular Formula C44H61N9O11
Molecular Weight 892.0 g/mol
Cat. No. B8075413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValorphin TFAsalt
Molecular FormulaC44H61N9O11
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C44H61N9O11/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1
InChIKeyVAEOIFAHJWMTKD-NMUVPRMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valorphin TFAsalt for Research: Hemoglobin-Derived Opioid Heptapeptide with Antiproliferative Activity


Valorphin (also known as VV-hemorphin-5) is an endogenous heptapeptide derived from proteolytic cleavage of residues 33-39 of the hemoglobin β-chain, with the amino acid sequence H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH [1]. It belongs to the hemorphin family of 'atypical' opioid peptides and exhibits both affinity for opioid receptors and the capacity to release other endogenous opioid peptides [2]. The TFA salt form is the standard research-grade formulation used for reproducible experimental studies. Valorphin demonstrates preferential binding to the μ-opioid receptor with an IC50 of 14 nM, with lower affinity for δ-opioid receptors (IC50 200 nM) and minimal affinity for κ-opioid receptors (IC50 >10 μM) . Beyond its opioid activity, valorphin possesses documented cytotoxic and antiproliferative properties against multiple tumor cell lines, effects that are reversible by the opioid antagonist naloxone [3].

Why Valorphin TFAsalt Cannot Be Substituted with Generic Opioid Peptides or Hemorphin Analogs


Generic substitution of Valorphin TFAsalt with other hemorphin family members or classical opioid peptides is scientifically unsound due to pronounced sequence-dependent functional divergence. Within the VV-hemorphin subfamily, valorphin (VV-hemorphin-5) demonstrates significantly higher antiproliferative activity than VV-hemorphin-7, VV-hemorphin-6, and VV-hemorphin-4, indicating that the presence of the C-terminal glutamine residue is critical for maximal suppression of tumor cell proliferation [1]. Furthermore, VV-hemorphins as a group exhibit cytotoxicity significantly higher than their LVV-hemorphin counterparts, with the absence of N-terminal leucine being a key determinant of enhanced activity [2]. The amino acid sequence VVYPWTQ corresponding to valorphin was specifically identified as essential for manifesting both cytotoxic and antiproliferative effects [3]. Therefore, experimental reproducibility and cross-study comparability demand the use of the exact valorphin sequence rather than structurally similar but functionally distinct hemorphin variants.

Valorphin TFAsalt: Quantitative Evidence Guide for Scientific Selection


Valorphin TFAsalt vs. Classical Opioids: Quantitative Antinociceptive Efficacy Comparison in Formalin-Induced Pain Model

Valorphin (V1) demonstrates significantly stronger antinociceptive effects compared to the reference opioid morphine in a standardized formalin-induced inflammatory pain model. Quantitative analysis reveals that valorphin reduces acute phase nociceptive pain from 54.1 seconds (control baseline) to 9.0 seconds, representing an 83.4% reduction, whereas the comparative efficacy magnitude was characterized as 'significantly stronger compared with the effect of the referent morphine' (F(1,15)=15.199) [1]. In the inflammatory phase, valorphin reduced nociceptive time from 107.6 seconds (control baseline) to 57.9 seconds, a 46.2% reduction [2]. This differential efficacy profile supports valorphin's prioritization in experimental pain models where superior antinociceptive magnitude is required.

Analgesia Pain Research Opioid Pharmacology

Valorphin TFAsalt Tumor Cell vs. Normal Cell Antiproliferative Selectivity: Quantitative Differential Activity Profile

Valorphin demonstrates pronounced differential antiproliferative activity between tumor cells and normal cells, a critical parameter for evaluating therapeutic index potential. Across a panel of tumor cell lines, valorphin suppressed proliferation by 25-95%, with maximal activity observed in transformed cells of fibroblastic (L929) and epithelial (MCF-7) origin [1]. In contrast, valorphin activity in normal cells was several-fold lower, ranging from only 10-15% suppression [2]. The transformed hematopoietic cell lines K562 and HL-60 exhibited intermediate sensitivity, being less responsive than L929 and MCF-7 cells but substantially more responsive than normal cells [3]. This tumor-selective activity profile distinguishes valorphin from non-selective cytotoxic agents that indiscriminately affect proliferating normal and malignant cells.

Cancer Research Antiproliferative Agents Tumor Cell Biology

Valorphin TFAsalt as Chemosensitizer: Quantitative Additive/Synergistic Effects with Cytostatic Drugs in Preconditioning Protocols

Valorphin exhibits sequence-dependent chemosensitizing effects when combined with standard cytostatic drugs, with efficacy critically dependent on administration timing rather than simple co-administration. Simultaneous application of 1 μM valorphin with 1 μM epirubicin produced no additive suppressive effect on tumor cell growth [1]. However, valorphin preconditioning (1 μM valorphin added 48 hours prior) followed by either 0.1 μM epirubicin, 0.1 μM vincristine, or 0.05 μM vincristine resulted in 100% tumor cell death in the vincristine series and up to 78% cell biomass reduction with epirubicin [2]. In vivo, combined treatment with 1 mg/kg valorphin and 25 mg/m² epirubicin achieved 42% tumor growth inhibition vs. negative control and 22% additional inhibition vs. epirubicin alone at day 20, with survival improved from 39% (epirubicin only) to 69% (combined) at day 26 [3].

Combination Therapy Chemosensitization Drug Synergy

Valorphin TFAsalt Membrane Interaction Properties: Quantified Physicochemical Parameters for Peptide-Lipid Studies

Valorphin and its analogues have been systematically characterized for their effects on phosphatidylcholine membrane physicochemical properties, providing quantitative parameters relevant to peptide-membrane interaction studies and formulation development. The datasets include fluorescence spectroscopy measurements (Laurdan and di-8-ANEPPS probes) quantifying lipid packing, membrane hydration degree, and dipole potential changes upon valorphin incorporation into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) large unilamellar vesicles [1]. Additional parameters quantified include vesicle size distribution, ζ-potential (electrophoretic mobility), membrane bending rigidity derived from thermal shape fluctuation analysis of giant unilamellar vesicles, specific electrical capacitance of POPC-valorphin membranes, and thermodynamic binding parameters from isothermal titration calorimetry [2]. Voltammetric data provide diffusion coefficients and heterogeneous electron transfer rate constants for valorphin peptides [3].

Membrane Biophysics Peptide Delivery Lipid Bilayer Interactions

Valorphin TFAsalt: Validated Research Application Scenarios Based on Quantitative Evidence


Experimental Pain Model Studies Requiring Superior Antinociceptive Efficacy vs. Morphine

Valorphin TFAsalt is optimally deployed in acute and inflammatory pain research where quantitative comparison against morphine is required. Based on direct head-to-head data showing significantly stronger antinociceptive effects than morphine in formalin-induced pain models (F(1,15)=15.199 statistical comparison, with 83.4% reduction in acute phase nociception vs. baseline), valorphin provides a validated reference compound for studies investigating non-classical opioid analgesic mechanisms [1]. The compound's activity in both acute (first phase) and inflammatory (second phase) formalin test phases further supports its utility in biphasic pain research protocols.

Tumor-Selective Antiproliferative Screening and Cancer Cell Line Characterization

Valorphin TFAsalt is specifically indicated for oncology research applications requiring a compound with documented differential activity between tumor and normal cells. The quantitatively established range of 25-95% tumor cell suppression (maximal in L929 and MCF-7 lines) versus only 10-15% suppression in normal cells provides a validated benchmark for comparative screening of novel antiproliferative agents [1]. This selectivity profile makes valorphin a suitable positive control or reference compound for characterizing the tumor selectivity of experimental cancer therapeutics, particularly in fibroblastic (L929) and epithelial (MCF-7) tumor models.

Chemosensitization Protocol Development with Sequential Drug Administration

Valorphin TFAsalt is uniquely suited for combination therapy research involving preconditioning or sequential drug administration protocols. The compound's demonstrated inability to produce additive effects with simultaneous epirubicin co-administration, contrasted with its capacity to achieve 100% tumor cell death when used as a 48-hour preconditioning agent prior to vincristine or epirubicin exposure, establishes a precise, protocol-dependent application scenario [1]. In vivo validation showing 42% tumor growth inhibition and 69% survival (vs. 39% with epirubicin alone) further supports its use in preclinical chemosensitization studies where timing-dependent synergy is the primary experimental variable.

Membrane Biophysics Studies of Peptide-Lipid Interactions

Valorphin TFAsalt is well-characterized for use in membrane biophysics research investigating peptide-induced alterations in lipid bilayer properties. The comprehensive physicochemical datasets available for valorphin interactions with POPC membranes—including quantified parameters for lipid packing, membrane hydration, dipole potential, bending rigidity, specific electrical capacitance, and thermodynamic binding profiles—provide an experimentally validated foundation for comparative membrane interaction studies [1]. These datasets support applications in peptide formulation development, membrane permeability research, and mechanistic studies of peptide-membrane interactions relevant to drug delivery system design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valorphin TFAsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.